Propan-2-yl 4-chloro-3-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Isopropyl 4-chloro-3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound with a variety of functional groups, including an ester, amide, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the triazole ring with 2-fluorobenzoyl chloride under basic conditions.
Attachment of the Phenyl Group: A Suzuki-Miyaura coupling reaction can be employed to introduce the phenyl group onto the triazole ring.
Formation of the Ester and Amide Bonds: The final steps involve esterification and amidation reactions to attach the isopropyl and acetyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products include alcohols and amines.
Substitution: Substituted products depend on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. It can be used to design new drugs with improved efficacy and reduced side effects.
Medicine
Medicinally, this compound may have applications as an anti-inflammatory or anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-chloro-3-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in inflammatory and cancer pathways. The compound’s various functional groups allow it to form multiple interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-chloro-3-({[(5-{[(benzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
- Isopropyl 4-chloro-3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
Uniqueness
The presence of the 2-fluorobenzoyl group in Propan-2-yl 4-chloro-3-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
propan-2-yl 4-chloro-3-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O4S/c1-17(2)39-27(38)18-12-13-21(29)23(14-18)32-25(36)16-40-28-34-33-24(35(28)19-8-4-3-5-9-19)15-31-26(37)20-10-6-7-11-22(20)30/h3-14,17H,15-16H2,1-2H3,(H,31,37)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGASGFMEUMWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.